2-(2,4-Dichlorophenyl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H7Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to an ethene sulfonamide moiety
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzaldehyde with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2-(2,4-Dichlorophenyl)ethene-1-sulfonic acid: This compound has a sulfonic acid group, which significantly alters its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H7Cl2NO2S |
---|---|
Molekulargewicht |
252.12 g/mol |
IUPAC-Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H7Cl2NO2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H,(H2,11,12,13)/b4-3+ |
InChI-Schlüssel |
KSRIZVGFWOYWMZ-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.